(4Ar,8as)-1-methyldecahydroquinoxaline
Description
Significance of Bridged Bicyclic Diamine Scaffolds in Synthetic Chemistry
Bridged bicyclic diamines, a class to which decahydroquinoxalines belong, are of paramount importance in synthetic chemistry. Their defined spatial arrangement of nitrogen atoms makes them valuable as chiral ligands in asymmetric catalysis, as building blocks for complex natural products, and as scaffolds in medicinal chemistry. The rigid framework of these molecules allows for the precise positioning of functional groups, which can lead to highly selective interactions with biological targets or in catalytic processes. The conformational rigidity of these scaffolds can also enhance binding affinity to proteins and reduce entropic penalties upon binding.
The synthesis of these scaffolds often presents a significant challenge, requiring stereocontrolled methods to achieve the desired isomers. Research in this area is focused on developing efficient and selective synthetic routes to access enantiomerically pure bridged bicyclic diamines.
Overview of Stereochemically Defined Decahydroquinoxaline (B1602541) Derivatives in Academic Inquiry
In academic research, stereochemically defined decahydroquinoxaline derivatives are being investigated for a range of potential applications. The specific arrangement of substituents on the decahydroquinoxaline core can impart potent and selective biological activities. For instance, the diastereo- and enantioselective synthesis of certain decahydroquinoxalines has led to the discovery of potent and selective κ-opioid receptor agonists with anti-inflammatory activity. nih.gov The synthesis of these complex molecules often requires multi-step sequences, with key steps focused on establishing the correct relative and absolute stereochemistry.
The cis- and trans-fusion of the cyclohexane (B81311) and pyrazine (B50134) rings results in distinct three-dimensional shapes. The (4Ar,8as) stereochemistry indicates a cis-fusion of the two rings. The addition of a methyl group at the 1-position, as in (4Ar,8as)-1-methyldecahydroquinoxaline, further functionalizes the scaffold, potentially modulating its chemical and biological properties. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest it could be a valuable intermediate in the synthesis of more complex molecules. It is commercially available, indicating its utility as a building block for further chemical exploration.
Detailed Research Findings
While dedicated studies on this compound are limited, the broader class of decahydroquinoxalines has been the subject of significant research. The stereoselective synthesis of perhydroquinoxalines (a synonym for decahydroquinoxalines) has been a key focus, as the biological activity of these compounds is often highly dependent on their stereochemistry. For example, a stereoselective 10-step synthesis has been developed to produce a hydroxylated perhydroquinoxaline designed as a κ receptor agonist. mdpi.comnih.gov
The parent compound, cis-decahydroquinoxaline, is the foundation for this compound. The properties of its dihydrochloride (B599025) salt are documented, providing a baseline for understanding the physicochemical characteristics of this class of molecules.
Table 1: Computed Properties of (4aR,8aS)-decahydroquinoxaline dihydrochloride
| Property | Value |
| Molecular Weight | 426.3 g/mol |
| Exact Mass | 426.166458 Da |
| Hydrogen Bond Donor Count | 8 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| This data is based on the dihydrochloride form of the parent compound. | |
| Source: PubChem CID 176470180 nih.gov |
The N-methylation of diamine scaffolds is a common strategy in medicinal chemistry to alter properties such as basicity, lipophilicity, and metabolic stability. The introduction of a methyl group at the N-1 position of the decahydroquinoxaline ring, as seen in the target compound, can significantly influence its biological activity and pharmacokinetic profile.
Table 2: Properties of 1-Methyl-decahydro-quinoxaline
| Property | Value |
| Molecular Weight | 154.26 |
| IUPAC Name | 1-methyldecahydroquinoxaline |
| InChI Key | YKNDCKWOYKGTBO-UHFFFAOYSA-N |
| Stereochemistry is not specified for this commercially available compound. | |
| Source: Sigma-Aldrich |
The general class of quinoxaline (B1680401) derivatives has been extensively reviewed for a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. sapub.orgnih.govnih.govresearchgate.net This broad spectrum of activity underscores the potential of the decahydroquinoxaline scaffold as a privileged structure in drug discovery.
Structure
3D Structure
Properties
CAS No. |
5467-39-0 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoxaline |
InChI |
InChI=1S/C9H18N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h8-10H,2-7H2,1H3/t8-,9+/m1/s1 |
InChI Key |
YKNDCKWOYKGTBO-BDAKNGLRSA-N |
Isomeric SMILES |
CN1CCN[C@H]2[C@@H]1CCCC2 |
Canonical SMILES |
CN1CCNC2C1CCCC2 |
Origin of Product |
United States |
Enantioselective and Diastereoselective Synthesis of 4ar,8as 1 Methyldecahydroquinoxaline and Its Stereoisomers
Strategies for Chiral Decahydroquinoxaline (B1602541) Synthesis
The construction of the chiral decahydroquinoxaline scaffold can be approached through several synthetic paradigms. These strategies often rely on either starting with chiral precursors or introducing chirality during the synthetic sequence using catalysts or auxiliaries. The primary goal is to control the relative and absolute stereochemistry of the final product.
One advanced application of chiral decahydroquinoxalines is their use as monomers in the synthesis of optically active polymers. Polyaddition reactions, a fundamental concept in polymer synthesis, involve the repeated nucleophilic addition of bifunctional nucleophiles to bifunctional electrophiles. nih.gov In this context, an optically active decahydroquinoxaline, such as trans-4a,8a-decahydroquinoxaline, can serve as a chiral diamine precursor.
A notable example involves the polyaddition reaction of optically active (S,S)-trans-4a,8a-decahydroquinoxaline with 1,4-phenylenebis(arylcarbodiimide)s. nih.gov This reaction proceeds readily under ambient, catalyst-free conditions to form chiral polyguanidines. The inherent chirality of the diamine is transferred to the polymer backbone, creating materials with unique chiroptical properties. These resulting chiral polymers have shown potential as asymmetric organocatalysts, for instance, in catalyzing conjugate addition reactions. nih.gov
Table 1: Example of Polyaddition Reaction for Chiral Polymer Synthesis
| Chiral Diamine Precursor | Electrophile | Resulting Polymer | Potential Application |
|---|
The synthesis of specific decahydroquinoxaline isomers requires careful control of stereochemistry. Historically, different synthetic methods have yielded different isomers. For example, early preparations of the parent decahydroquinoxaline ring system by various methods resulted in mixtures of cis and trans isomers, with the trans isomer being the higher melting compound and the cis isomer being the lower melting one. byu.edu Establishing the geometrical configuration of these isomers was a crucial step in developing stereoselective syntheses. byu.edu
Modern diastereoselective approaches often apply to related heterocyclic systems, and the principles can be extended to decahydroquinoxalines. For instance, in the synthesis of highly substituted cis-decahydroquinolines, a Knoevenagel condensation followed by an intramolecular lactam formation was used, where the stereochemistry was controlled by the cis-substitution of the starting cyclohexene (B86901) ring. nih.gov Similarly, highly diastereoselective [4+2] annulation reactions have been developed to construct tetrahydroquinoline derivatives, achieving excellent diastereoselectivities (>20:1 dr). frontiersin.org For decahydroquinoxalines, a key strategy would involve the stereocontrolled reaction of a 1,2-diaminocyclohexane derivative with a suitable two-carbon electrophile, where the existing stereochemistry of the diamine dictates the final diastereomeric outcome.
Key Synthetic Transformations and Reaction Mechanisms
Several key chemical transformations are instrumental in constructing the decahydroquinoxaline framework. The choice of reaction is critical for controlling the formation of the bicyclic system and its stereochemical configuration.
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is highly applicable to the synthesis of decahydroquinoxalines. wikipedia.orgacsgcipr.org This reaction converts a carbonyl group to an amine via an intermediate imine or iminium ion, which is then reduced. nih.gov For the synthesis of a decahydroquinoxaline, this could involve the reaction of a 1,2-diaminocyclohexane with a 1,2-dicarbonyl compound (like glyoxal) followed by reduction.
The general mechanism involves two main steps:
Imine/Iminium Ion Formation: The nucleophilic amine attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine. In the presence of acid, this can be protonated to form a more reactive iminium ion. wikipedia.orgharvard.edu
Reduction: The intermediate imine or iminium ion is reduced in situ to the final amine. nih.gov
A significant advantage of this method is that it can often be performed as a one-pot synthesis. nih.gov The choice of reducing agent is crucial for selectivity. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics | pH Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Common, cost-effective reductant. acsgcipr.org | Neutral to slightly basic |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over ketones/aldehydes; toxic cyanide byproduct. harvard.edu | Acidic (pH 3-4) harvard.edu |
| Sodium Triacetoxyborohydride (STAB) | Highly selective, non-toxic, and effective for a wide range of substrates. nih.govharvard.edu | Weakly acidic (often with AcOH) harvard.edu |
This approach can be adapted to be diastereoselective. For instance, a tandem reduction-reductive amination sequence has been used to synthesize substituted tetrahydroquinolines with high diastereoselection, where the final hydrogenation step initiates a cascade of cyclization and reduction. nih.gov A similar strategy could be envisioned for decahydroquinoxaline synthesis.
Intramolecular cyclization reactions are a powerful strategy for constructing bicyclic and polycyclic systems, including the decahydroquinoxaline core. rsc.org These reactions involve a single molecule containing two reactive functional groups that react with each other to form a new ring.
Several types of intramolecular cyclizations could be adapted for this purpose:
Intramolecular Hetero Diels-Alder Reaction: This strategy has been successfully used to form tetrahydroquinoline derivatives from steroidal aryliminium salts, demonstrating its utility in forming nitrogen-containing bicyclic systems. nih.gov
Intramolecular Heck Reaction: This palladium-catalyzed reaction can form bridged azabicycles and has been applied to the synthesis of complex alkaloids containing seven-membered rings. beilstein-journals.org
Intramolecular Reductive Amination: As mentioned previously, if the amine and carbonyl functionalities are present on the same molecule, an intramolecular reaction can occur to afford a cyclic amine product. wikipedia.org
These methods offer pathways to construct the second ring of the decahydroquinoxaline system onto a pre-existing cyclohexane (B81311) or piperazine (B1678402) ring, often with good stereochemical control depending on the substrate and reaction conditions.
To achieve enantioselectivity in the synthesis of a specific isomer like (4Ar,8as)-1-methyldecahydroquinoxaline, the use of chiral auxiliaries or asymmetric catalysis is essential.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net For example, Evans' chiral oxazolidinones have been widely used in stereoselective transformations. researchgate.net In the context of decahydroquinoxaline synthesis, a chiral auxiliary could be attached to the nitrogen or a carbon atom of a precursor. This auxiliary would then direct a subsequent cyclization or reduction step to favor the formation of one diastereomer. After the key stereocenter(s) are set, the auxiliary is removed to yield the enantiomerically enriched product.
Chiral Catalysts: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. This can be achieved through various means, including:
Chiral Brønsted or Lewis Acids: These can activate substrates and create a chiral environment for the reaction.
Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., in asymmetric hydrogenation or Heck reactions) can effectively induce enantioselectivity.
Organocatalysis: Small organic molecules, such as chiral amines or acids, can catalyze reactions enantioselectively. For example, chiral phosphoric acids (CPAs) have been used in cyclization reactions to construct axially chiral quinoxaline (B1680401) derivatives through a central-to-axial chirality conversion strategy. nih.gov
The application of these principles is critical for moving from racemic or diastereomeric mixtures to the synthesis of a single, optically pure stereoisomer of 1-methyldecahydroquinoxaline.
Divergent Synthesis of Stereoisomer Libraries
A divergent synthetic strategy is a powerful approach for the generation of a library of stereoisomers from a common intermediate. This methodology allows for the efficient exploration of the chemical space occupied by the different stereoisomers of a molecule, which is crucial for structure-activity relationship studies in medicinal chemistry and materials science.
Systematic approaches to generate comprehensive stereoisomer libraries of bicyclic diamines like decahydroquinoxaline often rely on the use of chiral auxiliaries or catalysts to introduce stereochemical diversity at key steps of the synthesis. A common strategy involves the stereoselective construction of the core bicyclic ring system, followed by the introduction of substituents with defined stereochemistry.
For instance, a diastereo- and enantioselective synthesis of (4aR,5S,8aS)-configured decahydroquinoxalines has been developed, which could serve as a foundational approach for generating a library of stereoisomers. nih.gov This method allows for the fine-tuning of physicochemical and pharmacological properties through structural modifications. nih.gov The key to generating a comprehensive library lies in the ability to access all possible stereoisomers by strategically altering the chiral catalysts or reagents used in the synthesis.
Another approach involves the use of a common chiral intermediate that can be manipulated to yield different stereoisomers. For example, in the synthesis of decahydroquinolines, a related heterocyclic system, a common intermediate has been used to enantioselectively access derivatives with a quaternary stereocenter at either the C4a or C8a position. nih.gov This concept of a "chiral scaffold" can be applied to the synthesis of decahydroquinoxaline stereoisomers, where a single chiral precursor is divergently transformed into multiple stereoisomers.
The following table summarizes a conceptual approach for the systematic generation of decahydroquinoxaline stereoisomers based on a hypothetical chiral precursor.
| Stereoisomer | Synthetic Strategy | Key Transformation | Hypothetical Chiral Catalyst/Auxiliary |
| (4Ar,8aS) | Diastereoselective reduction of a chiral precursor | Stereoselective hydrogenation | Chiral Rhodium catalyst |
| (4As,8aR) | Diastereoselective reduction of the enantiomeric precursor | Stereoselective hydrogenation | Enantiomeric Chiral Rhodium catalyst |
| (4Ar,8aR) | Epimerization of a specific stereocenter | Base-catalyzed epimerization | - |
| (4As,8aS) | Epimerization of the enantiomer | Base-catalyzed epimerization | - |
This table is a conceptual representation and does not reflect experimentally verified routes for the specific target compound.
The separation and isolation of individual stereoisomers from a complex mixture present a significant challenge in an academic setting. researchgate.net Enantiomers possess identical physical properties in an achiral environment, making their separation by conventional chromatographic techniques difficult. shimadzu.com Diastereomers, while having different physical properties, can still be challenging to separate if their properties are very similar.
Challenges:
Co-elution: Stereoisomers often have very similar polarities and retention times, leading to co-elution in chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.gov
Lack of Universal Chiral Stationary Phases (CSPs): The selection of an appropriate CSP for a specific separation can be a trial-and-error process, as there is no universal CSP that can resolve all chiral compounds. researchgate.netafmps.be
Method Development Time: Developing a robust and efficient separation method can be time-consuming and require extensive screening of different columns, mobile phases, and other chromatographic parameters. afmps.be
Scale-up: Methods developed for analytical-scale separation may not be directly transferable to a preparative scale for the isolation of larger quantities of material.
Advances:
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, often offering faster analysis times and higher efficiency compared to HPLC. shimadzu.comafmps.beamericanpharmaceuticalreview.com The use of supercritical carbon dioxide as the mobile phase also reduces the consumption of organic solvents. afmps.be
Novel Chiral Stationary Phases: The continuous development of new CSPs with improved selectivity and broader applicability is a major area of advancement. rsc.orgnih.gov These include polysaccharide-based, protein-based, and synthetic polymer-based CSPs.
Multi-modal Chromatography: The use of multiple chromatographic techniques (e.g., HPLC and SFC) in a screening platform can increase the success rate of finding a suitable separation method. shimadzu.com
Preparative Chromatography: Advances in preparative HPLC and SFC instrumentation and column technology have made the isolation of gram-scale quantities of pure stereoisomers more feasible in an academic setting.
The following table provides a comparative overview of HPLC and SFC for chiral separations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents (e.g., hexane, ethanol) | Supercritical CO2 with co-solvents (e.g., methanol) |
| Analysis Time | Generally longer | Often faster |
| Efficiency | Good to high | Often higher than HPLC |
| Solvent Consumption | High | Low organic solvent consumption |
| Cost | Can be high due to solvent usage | Lower running costs due to cheaper CO2 |
| Environmental Impact | Higher | Greener alternative |
Novel Synthetic Routes to Substituted this compound Derivatives
The development of novel synthetic routes to substituted derivatives of this compound is crucial for exploring the structure-activity relationships of this scaffold. Substitutions can be introduced at various positions on the bicyclic ring system, leading to a wide range of analogues with potentially diverse biological activities.
One approach to substituted derivatives involves the N-methylation of a pre-existing decahydroquinoxaline core. For instance, reductive N-methylation of quinolines with paraformaldehyde and a palladium on carbon (Pd/C) catalyst has been shown to be an effective method for the synthesis of N-methyl tetrahydroquinolines, which could potentially be extended to the fully saturated decahydroquinoxaline system. rsc.org Diastereoselective methylation of related N,O-acetals has also been reported, suggesting that stereocontrol during the N-methylation step is achievable. capes.gov.br
Another strategy involves the functionalization of the decahydroquinoxaline scaffold itself. While direct C-H functionalization of the saturated core is challenging, synthetic routes that build the substituted ring system from functionalized precursors are more common. For example, iridium-catalyzed regio-selective C3- and N-alkylation of indolines using alcohols has been demonstrated, providing a potential avenue for introducing substituents onto the heterocyclic ring before or during its formation. organic-chemistry.org
Furthermore, novel synthetic routes to related heterocyclic systems can provide inspiration for the synthesis of substituted decahydroquinoxalines. For instance, new methods for the synthesis of 3-substituted-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid ethyl ester derivatives have been developed, showcasing the construction of complex fused heterocyclic systems. researchgate.net
The following table outlines some potential novel synthetic routes to substituted this compound derivatives.
| Substitution Pattern | Proposed Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |
| N-Substituted | Reductive amination of a carbonyl-containing precursor with methylamine. | NaBH3CN, Ti(OiPr)4 | Mild conditions, broad substrate scope. |
| C-Substituted (Aromatic Ring) | Synthesis from a substituted o-phenylenediamine (B120857) precursor. | Substituted o-phenylenediamine, glyoxal | Access to a wide range of aromatic substituents. |
| C-Substituted (Saturated Ring) | Diastereoselective alkylation of an enolate derived from a decahydroquinoxalinone intermediate. | LDA, alkyl halide | Potential for high stereocontrol. |
This table presents hypothetical synthetic strategies that may require further experimental validation.
Stereochemical and Conformational Analysis of 4ar,8as 1 Methyldecahydroquinoxaline Derivatives
Elucidation of Absolute and Relative Stereochemistry
Determining the precise spatial arrangement of atoms, or stereochemistry, is fundamental to understanding the properties of a chiral molecule like (4Ar,8as)-1-methyldecahydroquinoxaline. This involves establishing the relative configuration of its stereocenters (C4a and C8a) and its absolute configuration in three-dimensional space.
Modern spectroscopic methods are indispensable for the stereochemical elucidation of complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical techniques such as Circular Dichroism (CD) are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, provide a wealth of structural information. mdpi.compreprints.org For this compound, the cis-fusion of the two rings is a key stereochemical feature. This is typically confirmed by Nuclear Overhauser Effect (NOE) experiments. A strong NOE correlation between the two bridgehead protons, H-4a and H-8a, would indicate their spatial proximity on the same face of the ring system, which is characteristic of a cis-junction.
The chemical shifts of the bridgehead carbons (C4a and C8a) are also diagnostic. In cis-fused systems, these carbons are generally shielded (appear at a higher field/lower ppm value) compared to their counterparts in trans-fused diastereomers due to steric compression.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
| C2 | 2.85 (ax), 2.60 (eq) | 52.1 | H2ax to C4, C8a | H2ax with H4ax, H8a |
| C3 | 2.75 (ax), 2.50 (eq) | 51.8 | H3ax to C4a | H3ax with H4a |
| C4a | 3.10 | 60.5 | H4a to C3, C5, C8 | H4a with H3ax, H5ax, H8a |
| C5 | 1.80 (ax), 1.35 (eq) | 25.9 | H5ax to C4, C4a, C7 | H5ax with H4a, H7ax |
| C6 | 1.65 (ax), 1.25 (eq) | 26.3 | - | - |
| C7 | 1.75 (ax), 1.30 (eq) | 25.7 | H7ax to C5, C8a | H7ax with H5ax, H8a |
| C8 | 1.85 (ax), 1.40 (eq) | 33.4 | H8ax to C4a, C6, C8a | H8ax with H2ax, H7ax |
| C8a | 3.25 | 61.2 | H8a to C2, C4a, C7 | H8a with H2ax, H4a, H7ax |
| N1-CH₃ | 2.35 | 45.3 | N1-CH₃ to C2, C8a | N1-CH₃ with H2eq, H8a |
| Note: This table presents representative NMR data for the this compound structure, illustrating typical shifts and correlations used for stereochemical assignment. Actual values may vary based on solvent and experimental conditions. |
Chiroptical Methods: While NMR is powerful for determining relative stereochemistry, absolute configuration is often assigned using chiroptical methods like Circular Dichroism (CD) spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental CD spectrum to spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., 4Ar,8as), an unambiguous assignment of the absolute stereochemistry can be achieved.
In cases where spectroscopic data is ambiguous, or to provide definitive proof, the configuration of a molecule can be confirmed through chemical modification. nih.gov This involves converting the molecule of interest into a new compound (a derivative) whose stereochemistry is already known or can be easily determined, often by X-ray crystallography. nih.govnih.gov
For a diamine like 1-methyldecahydroquinoxaline, derivatization could involve:
Formation of Salts or Amides with Chiral Auxiliaries: Reacting the diamine with a single enantiomer of a chiral carboxylic acid (e.g., Mosher's acid) creates a pair of diastereomeric amides. These diastereomers have different physical properties (e.g., melting point, solubility, NMR spectra) and can be separated or analyzed to deduce the stereochemistry of the original diamine. acs.org
Synthesis of a Crystalline Derivative: The molecule can be derivatized to introduce functional groups that promote crystallization. Subsequent analysis of a suitable crystal by single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the atomic positions, definitively establishing both relative and absolute stereochemistry.
Diastereomeric and Enantiomeric Relationships within the Decahydroquinoxaline (B1602541) Frame
The decahydroquinoxaline skeleton contains at least two stereocenters at the bridgehead carbons (C4a and C8a), giving rise to multiple stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. They can be classified as either enantiomers or diastereomers.
This compound is a single, specific stereoisomer.
Enantiomer: Its enantiomer is the (4As,8aR)-1-methyldecahydroquinoxaline. This molecule is its non-superimposable mirror image. Enantiomers have identical physical properties (melting point, boiling point, NMR spectra) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions).
Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. For 1-methyldecahydroquinoxaline, the trans-fused isomers (e.g., (4Ar,8aR)-1-methyldecahydroquinoxaline) are diastereomers of the cis-fused (4Ar,8as) isomer. Diastereomers have different physical and chemical properties.
The chiral environment within the this compound molecule influences the magnetic environment of its protons. Protons that are chemically equivalent by constitution may be magnetically non-equivalent in a chiral molecule.
In this cis-fused system, the molecule lacks any plane of symmetry. As a result, the two protons on any given methylene (B1212753) group (e.g., C2, C3, C5, C6, C7) are diastereotopic. mdpi.com This means they reside in chemically non-equivalent environments. In the ¹H NMR spectrum, these diastereotopic protons will appear as two distinct signals, often as part of a complex multiplet, and they will have different coupling constants to adjacent protons. For example, the axial and equatorial protons on C2 (H2ax and H2eq) will have different chemical shifts and will couple differently to the proton on C8a. This non-equivalence is a hallmark of the molecule's rigid, chiral framework.
Substituents on the decahydroquinoxaline ring system can significantly influence both the stereochemical outcome of its synthesis and its preferred conformation. The electronic and steric properties of a substituent can direct the approach of reagents in a chemical reaction, favoring the formation of one stereoisomer over another.
In this compound, the methyl group is a substituent on a nitrogen atom. The effect of N-alkylation can influence the conformational equilibrium of the ring system. rsc.org For instance, the steric bulk of the N-substituent can affect the ring-inversion barrier and the relative stability of the two possible chair-like conformations of the piperazine (B1678402) ring. nih.govresearchgate.net Larger N-alkyl groups will more strongly favor a conformation where they occupy an equatorial position to minimize steric interactions.
Conformational Landscape and Molecular Dynamics
For this compound, this equilibrium involves two primary conformers. In one conformer, the N-methyl group occupies an equatorial position on the piperazine ring, while in the other, it is in an axial position. Due to the steric strain associated with 1,3-diaxial interactions, the conformer with the equatorial methyl group is expected to be significantly lower in energy and thus more populated at equilibrium.
Molecular Dynamics (MD) Simulations: The conformational landscape, including the energies of different conformers and the energy barriers for their interconversion, can be explored using computational methods like Molecular Dynamics (MD) simulations. mdpi.comnih.govnih.gov These simulations model the movement of atoms over time, providing insight into the molecule's flexibility and the relative stability of its various shapes. mdpi.com
| Conformer | N1-CH₃ Position | Key Steric Interactions | Relative Energy (kcal/mol) | Predicted Population (%) |
| Conformer A | Equatorial | Minimal | 0 (most stable) | >95 |
| Conformer B | Axial | 1,3-diaxial with H3ax and H8ax | ~2.0 - 2.5 | <5 |
| Note: The relative energy values are typical estimates for an N-methyl group on a piperazine ring and serve as an illustrative example of the conformational preference. |
These computational studies complement experimental data from variable-temperature NMR experiments, which can also be used to probe the energetics of conformational exchange processes. Understanding this dynamic behavior is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific, low-energy conformation to bind effectively to its target.
Investigation of Ring Inversion and Preferred Conformations
The cis-decalin-like core of this compound is not rigid; instead, it can undergo a concerted ring inversion, often referred to as a "ring flip." In this process, both six-membered rings flip between two distinct chair conformations. This dynamic equilibrium is fundamental to understanding the molecule's behavior and reactivity.
For cis-fused systems, two principal chair-chair conformations are possible. In the context of related N-alkyl-cis-decahydroquinolines, these are often designated as type 1 and type 2 conformations. rsc.org The introduction of a methyl group on one of the nitrogen atoms, as in this compound, significantly influences the energetic balance of this equilibrium.
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such conformational equilibria. By cooling the sample, the rate of ring inversion can be slowed to the point where signals for individual conformers can be resolved and their relative populations determined.
Studies on analogous N-methyl-cis-decahydroisoquinolines have shown that the position of the conformational equilibrium is sensitive to the N-substituent. rsc.org For the parent, unsubstituted cis-decahydroisoquinoline, the equilibrium favors the conformation where the nitrogen's lone pair of electrons can occupy an 'inside' position. rsc.org However, the addition of an N-alkyl group, such as a methyl group, alters this preference. The alkyl group introduces its own steric demands, shifting the equilibrium to favor the conformer that minimizes these new interactions. In the case of N-methyl-cis-decahydroquinoline, the equilibrium shifts to favor the type 1 conformation. rsc.org
The preference is governed by the minimization of gauche-butane-type repulsive interactions. When the N-methyl group is axial, it experiences significant 1,3-diaxial interactions with axial hydrogens on the carbocyclic ring, destabilizing that conformer. Consequently, the equilibrium will strongly favor the conformation where the N-methyl group occupies an equatorial position.
The energy barrier to this ring inversion is also a critical parameter. For 1-(βββ-trifluoroethyl)-cis-decahydroquinoline, a related compound, the activation energy for the interconversion was determined to be 68 kJ mol⁻¹ through line-shape analysis of its NMR spectra. rsc.org This provides an estimate of the energy required for the conformational flip in such N-substituted cis-fused heterocyclic systems.
Table 1: Conformational Equilibrium Data for Analogous N-Alkyl-cis-decahydroheterocycles
| Compound | Conformer 1 (%) | Conformer 2 (%) | ΔG° (kcal/mol) | Method |
|---|---|---|---|---|
| cis-Decahydroisoquinoline | 70 | 30 | 0.37 | 13C NMR at 215 K rsc.org |
| N-Methyl-cis-decahydroquinoline | Favored | Disfavored | - | Low-temp. NMR rsc.org |
Note: Data presented is for analogous compounds to infer the behavior of this compound.
Computational Modeling of Conformational Isomers
Computational chemistry provides a powerful complement to experimental techniques for investigating the conformational preferences and dynamics of molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the geometries and relative energies of different conformational isomers with a high degree of accuracy.
A typical computational study of this system would involve the following steps:
Conformer Generation: Building initial 3D models of the possible chair-chair conformers of the this compound molecule. This would include the two primary flipped conformations, with careful attention to the axial or equatorial placement of the N-methyl group.
Geometry Optimization: Each of these initial structures is then subjected to geometry optimization. This process uses computational algorithms to find the lowest energy structure (the most stable geometry) for each conformer by adjusting bond lengths, bond angles, and dihedral angles.
Energy Calculation: Once the optimized geometries are found, their relative energies can be calculated. The difference in energy between the conformers allows for the prediction of their relative populations at a given temperature, which can then be compared to experimental data from NMR studies.
Transition State Search: To investigate the ring inversion process itself, computational methods can be used to locate the transition state structure that connects the two stable conformers. The energy of this transition state relative to the ground-state conformers provides the activation energy (energy barrier) for the ring flip.
These computational models can also provide insights into the structural features responsible for the energy differences, such as steric strain from 1,3-diaxial interactions or unfavorable torsional angles. For this compound, modeling would likely confirm that the conformer with the equatorial N-methyl group is significantly lower in energy than the one with an axial N-methyl group due to the avoidance of steric clashes.
Table 2: Representative Computational Energy Predictions for a Substituted cis-Decalin System
| Conformer | N-Methyl Position | Key Steric Interaction | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Equatorial | Minimized | 0.0 (Reference) |
Note: This table is illustrative, based on established principles of conformational analysis for substituted cyclohexanes and related heterocycles. The exact energy difference would require specific calculations for the target molecule.
By combining experimental data from analogous systems with the predictive power of computational modeling, a comprehensive understanding of the stereochemical and conformational behavior of this compound can be achieved.
Advanced Spectroscopic and Computational Characterization Techniques in Structural Elucidation of 4ar,8as 1 Methyldecahydroquinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information, from the basic carbon-hydrogen framework to subtle stereochemical relationships.
Applications of 1D NMR (¹H, ¹³C, DEPT) for Backbone Characterization
The initial characterization of (4Ar,8as)-1-methyldecahydroquinoxaline begins with 1D NMR experiments. The ¹H NMR spectrum reveals the number of distinct proton environments and their respective multiplicities, offering initial clues about the connectivity of the molecule. For this compound, the spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region, corresponding to the protons of the decahydropyrazine and cyclohexane (B81311) rings, along with a distinct singlet for the N-methyl group.
The ¹³C NMR spectrum provides complementary information by displaying signals for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. For this compound, distinct signals are anticipated for the methyl carbon, the methine carbons at the ring junctions (C4a and C8a), and the various methylene (B1212753) carbons of the heterocyclic and carbocyclic rings.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then employed to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is crucial for accurately assigning the carbon signals and building a preliminary picture of the molecular backbone.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| N-CH₃ | 2.2 - 2.5 | 45.0 - 50.0 | CH₃ (+) |
| H2ax, H2eq, H3ax, H3eq | 1.2 - 2.8 | 50.0 - 60.0 (C2, C3) | CH₂ (-) |
| H4a | 2.0 - 2.5 | 55.0 - 65.0 | CH (+) |
| H5ax, H5eq, H6ax, H6eq, H7ax, H7eq, H8ax, H8eq | 1.0 - 2.0 | 20.0 - 35.0 (C5, C6, C7, C8) | CH₂ (-) |
| H8a | 2.0 - 2.5 | 55.0 - 65.0 | CH (+) |
Note: These are predicted values and may vary from experimental results.
Advanced 2D NMR Techniques (DQF-COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To assemble the complete molecular puzzle, advanced 2D NMR techniques are utilized. The Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) experiment is instrumental in identifying proton-proton (¹H-¹H) coupling networks. Cross-peaks in the DQF-COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds. This allows for the tracing of proton connectivity within the individual rings of the decahydroquinoxaline (B1602541) system.
The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom to which it is directly attached. This powerful experiment provides unambiguous one-bond ¹H-¹³C correlations, enabling the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) in Precision Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The expected molecular formula is C₉H₁₈N₂, and HRMS can confirm this with a high degree of confidence.
Upon ionization, the molecule can undergo fragmentation, and the resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-C and C-N bonds within the ring system. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.
Predicted Mass Spectrometry Data for this compound
| Data Type | Predicted Value |
| Molecular Formula | C₉H₁₈N₂ |
| Exact Mass | 154.1470 |
| Molecular Weight | 154.25 |
| Key Fragment m/z | Analysis of the full spectrum would be required to identify key fragments. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Electronic Structure Studies
While NMR and mass spectrometry provide the primary structural information, IR and UV-Vis spectroscopy offer complementary data regarding the functional groups and electronic properties of the molecule.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to be dominated by C-H stretching and bending vibrations from the aliphatic rings and the methyl group. The absence of characteristic absorptions for functional groups such as C=O, O-H, or N-H (in the case of a secondary amine) can confirm the saturated and N-methylated nature of the compound.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-H bend (aliphatic) | 1350 - 1480 |
| C-N stretch | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. As this compound is a fully saturated compound lacking any chromophores (such as double bonds or aromatic rings), it is not expected to show any significant absorption in the UV-Vis region (200-800 nm). This lack of absorption can serve as further evidence for the proposed saturated structure.
Chromatographic Methods for Purity Assessment and Stereoisomer Resolution
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating stereoisomers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to determine the purity of this compound. A single, sharp peak in the chromatogram under various conditions is a strong indicator of a pure compound.
Given that this compound is a chiral molecule, existing as a pair of enantiomers, chiral chromatography is necessary to resolve and analyze the individual enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), can separate the enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample. The development of an effective chiral separation method is crucial for any studies involving the synthesis or biological activity of a single enantiomer of this compound.
Despite a comprehensive search for scientific literature focusing on the chemical compound this compound, no specific studies detailing its advanced spectroscopic and computational characterization were found.
Efforts to locate research pertaining to the use of Density Functional Theory (DFT) for NMR prediction, stereochemical confirmation, or the analysis of its structural, optical, and conformational properties have been unsuccessful. Consequently, the detailed research findings and data tables required to construct the requested article on the "" are not available in the public domain based on the conducted searches.
Therefore, the specific subsections outlined in the user's request, namely:
Computational Chemistry for Structural, Optical, and Conformational Properties
Density Functional Theory (DFT) Calculations in NMR Prediction and Stereochemical Confirmation
cannot be addressed with scientifically accurate and specific information for this particular compound. Broader searches on related decahydroquinoxaline structures and computational chemistry methodologies did not yield data directly applicable to the (4Ar,8as)-1-methyl isomer as per the strict constraints of the request.
Applications and Emerging Research Prospects of Chiral Decahydroquinoxalines
Role in Asymmetric Catalysis and Organocatalysis
The core structure of chiral decahydroquinoxalines is the 1,2-diamine moiety, a privileged scaffold in the design of chiral ligands and organocatalysts. rsc.orgrsc.org The stereochemical information embedded within the decahydroquinoxaline (B1602541) backbone can be effectively transferred to a catalytic center, influencing the stereochemical outcome of a chemical reaction. This principle of asymmetric induction is fundamental to their application in catalysis. rsc.org
Chiral guanidines have emerged as powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. While specific examples detailing the incorporation of (4Ar,8as)-1-methyldecahydroquinoxaline into polymeric guanidine (B92328) catalysts are not extensively documented, the broader strategy of immobilizing chiral diamine-derived catalysts onto polymer supports is a well-established field. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of catalyst separation and recycling). nih.gov
The synthesis of such polymeric catalysts often involves attaching a chiral unit, such as a decahydroquinoxaline derivative, to a polymer backbone. Soluble chiral polymers can serve as promising ligands in asymmetric transition metal catalysis, facilitating catalyst recovery through precipitation or ultrafiltration while maintaining the advantages of a homogeneous reaction environment. nih.gov The development of chiral polymers with metal-coordinating abilities shows great potential for mediating asymmetric reactions. chinesechemsoc.org
Table 1: Examples of Chiral Diamine Derivatives in Catalysis
| Catalyst/Ligand Type | Application | Key Features |
| Polymeric Chiral Diamine Ligands | Asymmetric Transfer Hydrogenation | Recyclable, high total turnover numbers. nih.gov |
| C₂-Symmetric Diamine Derivatives | Asymmetric Addition Reactions | Used as ligands for metals like zinc. ucl.ac.ukresearchgate.net |
| Helically Chiral Polymers | Asymmetric Allylic Substitution | Ligands for transition metals like Palladium and Rhodium. nih.gov |
This table presents data on related chiral diamine structures to illustrate the principles discussed, due to a lack of specific data for this compound.
Asymmetric induction is the process by which a chiral entity—be it a substrate, reagent, or catalyst—influences the formation of one enantiomer or diastereomer over another. In the context of catalysts derived from chiral decahydroquinoxalines, induction occurs through the formation of a chiral transition state. The catalyst creates a three-dimensional environment where the approach of the reactants is sterically and/or electronically biased, favoring the formation of one stereoisomeric product.
External asymmetric induction, where the chiral information is introduced in the transition state via a catalyst or chiral ligand, is a highly desirable method in asymmetric synthesis. rsc.org For instance, in a metal-catalyzed reaction, the chiral decahydroquinoxaline would be part of a ligand that coordinates to the metal center. The rigid bicyclic structure of the decahydroquinoxaline ligand would dictate the spatial arrangement of the other ligands and the substrate around the metal, thereby controlling the stereoselectivity of the reaction. In organocatalysis, the diamine functionality can interact with substrates through hydrogen bonding or by forming transient chiral intermediates, such as iminium ions, which then guide the stereochemical course of the reaction.
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
Chiral 1,2-diamines are fundamental building blocks in the synthesis of a wide array of enantiomerically pure compounds, including ligands for asymmetric catalysis and biologically active molecules. rsc.orgrsc.org The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of more complex chiral structures.
The incorporation of chiral units like decahydroquinoxalines into polymers can lead to materials with unique properties and applications. These chiral polymers can be designed to act as macromolecular catalysts or as chiral stationary phases for enantioselective separations. nih.govchinesechemsoc.org The synthesis of polymers containing chiral 1,2-diamine derivatives has been shown to be effective in creating catalysts for reactions such as asymmetric transfer hydrogenation. researchgate.net The polymer backbone can influence the catalytic activity and selectivity, and in some cases, lead to cooperative effects between the chiral units. nih.gov
The decahydroquinoxaline framework can serve as a scaffold for the synthesis of other chiral heterocyclic compounds. The existing stereocenters can direct the formation of new stereocenters in subsequent reactions. The nitrogen atoms of the decahydroquinoxaline can be functionalized to introduce new functionalities or to build additional rings onto the existing structure. This approach is valuable in the construction of complex natural products and novel pharmaceutical candidates where specific stereochemistry is crucial for biological activity. For example, chiral tetrahydroquinoxalines have been synthesized through iridium-catalyzed asymmetric hydrogenation, highlighting the accessibility of related chiral heterocyclic structures. rsc.org
Derivatization and Advanced Structural Modification Studies
Derivatization of a chiral molecule involves chemically modifying it to alter its properties or to facilitate its analysis. For a compound like this compound, derivatization can be used to tune its catalytic activity, improve its solubility, or attach it to a solid support. Chiral derivatizing agents can be used to convert a mixture of enantiomers into diastereomers, which can then be separated or distinguished using techniques like chromatography or NMR spectroscopy. wikipedia.org
Advanced structural modifications could involve targeted changes to the decahydroquinoxaline skeleton itself. These modifications could include the introduction of additional substituents, altering the ring conformation, or synthesizing analogues with different ring sizes. Such studies are crucial for developing a deeper understanding of the structure-activity relationships of these compounds in their various applications and for designing new, more effective chiral ligands and organocatalysts.
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific research or application data has been found for the chemical compound This compound . Consequently, the generation of a detailed article focusing solely on this compound, as per the requested outline, is not possible at this time.
The investigation included targeted searches for the synthesis, biological activity, molecular interactions, and its potential use as a chemical scaffold. However, these inquiries did not yield any specific studies or datasets pertaining to "this compound".
While research exists for the broader class of chiral decahydroquinoxalines and related structures like decahydroquinolines, the strict requirement to focus exclusively on "this compound" prevents the inclusion of information on these related but distinct compounds. The available literature discusses the role of similar chiral structures in areas such as κ-opioid receptor agonism and as scaffolds for protease inhibitors. These findings, however, cannot be directly attributed to the specific stereoisomer requested.
Further searches for future research directions and interdisciplinary opportunities also did not specifically mention "this compound". The general trends in chiral chemistry point towards advancements in asymmetric synthesis, the development of novel therapeutic agents, and applications in materials science, but without a direct link to the subject compound.
Therefore, until research specifically identifying and characterizing the properties and applications of "this compound" becomes publicly available, the creation of a scientifically accurate and focused article as outlined is unachievable.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (4aR,8aS)-1-methyldecahydroquinoxaline to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction parameters such as temperature, solvent selection, and catalyst choice. For example, polar aprotic solvents like DMF or THF may enhance reaction efficiency, while transition-metal catalysts (e.g., Pd/C) can improve stereoselectivity . Purification steps, such as column chromatography or recrystallization, should be tailored to the compound’s solubility and stability. Reference to analogous quinoxaline derivatives suggests that low-temperature crystallization minimizes racemization in stereochemically sensitive intermediates .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical confirmation, as demonstrated in structurally related decahydroquinoxaline derivatives . Complementary methods include:
- NMR : NOESY/ROESY to detect spatial proximity of protons in the fused bicyclic system.
- Chiral HPLC : To resolve enantiomeric impurities, using cellulose-based columns and isocratic elution .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?
- Methodological Answer : Data contradictions often arise from variations in experimental conditions. Standardize measurements using:
- Solubility : Shake-flask method in buffered solutions (pH 1–12) at 25°C .
- logP : Reverse-phase HPLC with reference standards . Cross-validate results with computational tools like ACD/Labs or EPI Suite, accounting for tautomeric or conformational equilibria .
Advanced Research Questions
Q. What in silico strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling to identify potential targets (e.g., GPCRs or ion channels). Validate predictions using MD simulations (AMBER/CHARMM) to assess binding stability. For neuroactive compounds, prioritize targets like NMDA or σ receptors based on structural similarity to known ligands .
Q. How can mechanistic studies resolve conflicting hypotheses about the compound’s metabolic stability?
- Methodological Answer : Use isotope-labeled analogs (e.g., deuterium at methyl or bridgehead positions) to trace metabolic pathways via LC-MS/MS. Comparative studies in microsomal (human/rat) and hepatocyte models can identify species-specific oxidation or conjugation patterns . For disputed pathways, employ CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) to isolate contributing enzymes .
Q. What experimental frameworks are recommended for evaluating the environmental fate of this compound?
- Phase 1 : Determine soil/water partition coefficients (Kd) and hydrolysis kinetics under varied pH/temperature.
- Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD 305 guidelines.
- Phase 3 : Simulate photodegradation using UV-Vis irradiation and identify breakdown products via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
